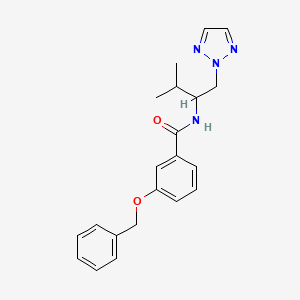

3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of benzamide derivatives have garnered significant interest due to their wide range of biological activities and applications in medicinal chemistry. While the specific compound has not been detailed, benzamide and its derivatives often serve as key intermediates or end products in pharmaceutical research, involving complex syntheses and analyses to understand their potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves condensation reactions, Ugi reactions, and other complex organic synthesis techniques. For instance, N,N′-Carbonyldi[2(3H)-benzoxazolethione] has been used as a new, reactive condensing agent for the synthesis of amides under mild conditions, which may be relevant to the synthesis of similar compounds (Ueda et al., 1984).

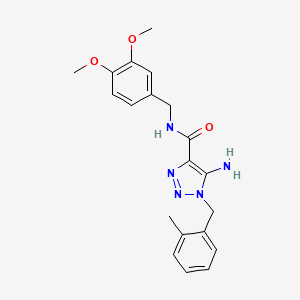

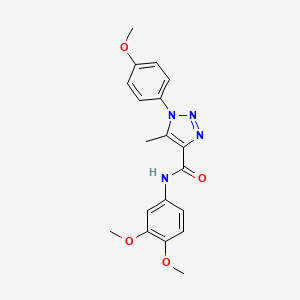

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography and DFT calculations to determine the configuration and conformation of benzamide derivatives. For example, a study provided insights into the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide using X-ray diffraction and DFT calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, acylation, and condensation, to form more complex structures or to introduce functional groups that modulate their properties. An example is the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using a novel one-pot three-component condensation reaction (Shaabani et al., 2009).

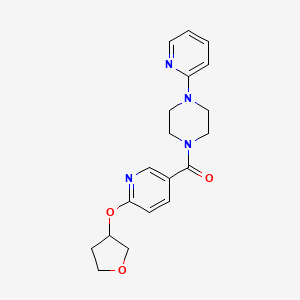

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Techniques

A study by Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, highlighting the use of intramolecular Claisen type reactions and the Suzuki−Miyaura reaction in the synthesis process. This research provides insights into synthetic strategies that could be applicable to similar compounds, including the one , emphasizing the importance of efficient synthesis methods for potential therapeutic agents Ikemoto et al., 2005.

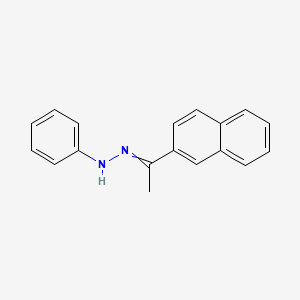

Antimicrobial Activity

Mange et al. (2013) synthesized a series of new Schiff bases related to 1,2,4-triazole derivatives, which were evaluated for their antibacterial and antifungal activities. The study highlights the antimicrobial potential of triazole-containing compounds, suggesting that the compound could also possess similar biological activities Mange et al., 2013.

Antioxidant Properties

Yüksek et al. (2015) investigated the in vitro antioxidant activities of novel 1,2,4-triazol-5-one derivatives, comparing their efficacy with standard antioxidants. This research underscores the potential of triazole-containing compounds in antioxidant applications, which could extend to the compound of interest Yüksek et al., 2015.

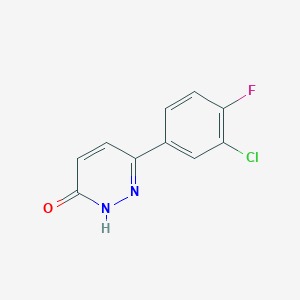

Neurological Applications

Norman et al. (1996) explored substituted benzamides as potent D2/5-HT2 antagonists and 5-HT1a agonists, aiming to develop atypical antipsychotic agents. The study's findings on the structure-activity relationships of benzamide derivatives could provide valuable insights into the neurological applications of the compound Norman et al., 1996.

Advanced Material Synthesis

Brunovska et al. (1999) reported on the synthesis of benzoxazine monomers and oligomers via hexahydro-1,3,5-triazine intermediates, a process that could be relevant to the synthesis and applications of the compound within material sciences Brunovska et al., 1999.

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16(2)20(14-25-22-11-12-23-25)24-21(26)18-9-6-10-19(13-18)27-15-17-7-4-3-5-8-17/h3-13,16,20H,14-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONQRJLKDRLJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)

![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)